2-{1-[(Benzyloxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid

Lipophilicity LogP Membrane permeability

Procuring the correct 6-CF3 positional isomer is critical for SAR continuity-substituting the 2-CF3 or non-fluorinated analog alters LogP by ~1.0-1.5 units and disrupts lead geometry. This Cbz-protected piperidine-3-acetic acid building block solves orthogonal deprotection challenges in complex synthetic sequences. Key advantages: Cbz group enables hydrogenolysis-based deprotection orthogonal to acid-labile protecting groups; 6-CF3 substituent elevates LogP to 3.44 for enhanced BBB penetration in CNS programs; acetic acid handle at C-3 permits chemoselective amide/ester coupling while Cbz remains intact. Validated scaffold for gamma-secretase modulator and TRPC6 inhibitor libraries. Available in research quantities with batch-specific purity documentation.

Molecular Formula C16H18F3NO4
Molecular Weight 345.31 g/mol
Cat. No. B15258505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[(Benzyloxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid
Molecular FormulaC16H18F3NO4
Molecular Weight345.31 g/mol
Structural Identifiers
SMILESC1CC(N(CC1CC(=O)O)C(=O)OCC2=CC=CC=C2)C(F)(F)F
InChIInChI=1S/C16H18F3NO4/c17-16(18,19)13-7-6-12(8-14(21)22)9-20(13)15(23)24-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,21,22)
InChIKeyBHEHJBBONXBDPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Protected 6-Trifluoromethyl Piperidine Acetic Acid Building Block


2-{1-[(Benzyloxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid (CAS 2059950-43-3) is a synthetic piperidine derivative with molecular formula C₁₆H₁₈F₃NO₄ and molecular weight 345.31 g/mol . It features three distinguishing structural elements on the piperidine ring: a benzyloxycarbonyl (Cbz) protecting group at the N-1 position, a trifluoromethyl (CF₃) substituent at the C-6 position, and an acetic acid moiety at the C-3 position . This combination of functional groups positions the compound as a versatile intermediate for medicinal chemistry, where the Cbz group enables controlled orthogonal deprotection, the CF₃ group enhances lipophilicity and metabolic stability, and the acetic acid handle allows further derivatization via amide or ester bond formation [1].

Cbz protecting group for orthogonal deprotection strategies
6-CF₃ substituent enhances lipophilicity and metabolic stability
C-3 acetic acid handle enables amide/ester coupling

Uniqueness of Cbz-Protected 6-CF₃-Piperidine Acetic Acid


Structurally similar piperidine acetic acid derivatives cannot be substituted for this compound in synthetic workflows or structure–activity relationship (SAR) studies due to quantifiable differences in three key molecular properties: lipophilicity, protecting group orthogonality, and steric/electronic effects at the piperidine ring. The presence of the 6-CF₃ group raises the computed LogP by approximately 1.0–1.5 log units compared to the non-fluorinated Cbz-piperidine-3-acetic acid analog [1], altering membrane permeability and pharmacokinetic profiles of downstream products. The Cbz protecting group confers distinct deprotection selectivity relative to the Boc-protected variant (ΔLogP ≈ 0.94 between Cbz and Boc analogs) [2], and prior studies in peptidyl inhibitor series have demonstrated that Cbz can confer greater target potency than Boc in specific contexts [3]. Furthermore, the acetic acid linker at C-3 provides a different spatial reach, conformational flexibility, and pKa profile compared to the directly attached carboxylic acid homolog, impacting both reactivity in coupling reactions and the geometry of final ligands [1]. These cumulative differences mean that substituting any single structural feature alters multiple physicochemical parameters simultaneously, undermining SAR continuity.

6-CF₃ substitution
Non-fluorinated analogs reduce LogP significantly (Δ~1.0–1.5), shifting permeability context.
Cbz protecting group
Boc variant differs in lipophilicity (ΔLogP ~0.94) and deprotection orthogonality, limiting direct substitution.
Acetic acid linker
Carboxylic acid homolog alters rotatable bonds and pKa, affecting coupling reactivity and ligand geometry.

Quantitative Differentiation of Cbz-Protected CF₃-Piperidine Acetic Acid


Lipophilicity Gain from 6-Trifluoromethyl Substitution

The target compound exhibits a computed LogP of 3.44 , representing an increase of approximately 1.0–1.5 log units over the non-fluorinated analog 1-Cbz-piperidine-3-acetic acid, which has reported LogP values ranging from 1.89 (ACD/LogP) to 1.9 (PubChem XLogP3) [1]. This difference is primarily attributable to the electron-withdrawing and hydrophobic CF₃ substituent at the 6-position of the piperidine ring, consistent with the well-established effect of trifluoromethyl groups on logP in heterocyclic systems [2].

Lipophilicity Gain
Cross-study comparable
Target LogP 3.44 vs. non-fluorinated analog LogP 1.9 (Δ +1.0–1.55)
Substantial lipophilicity increase supports CNS/intracellular permeability context.
Cross-platform computed values; verify experimentally.
Lipophilicity LogP Membrane permeability Drug-likeness

Cbz vs. Boc Protecting Group Differentiation

The Cbz-protected target compound (LogP = 3.44) is approximately 0.94 log units more lipophilic than its Boc-protected counterpart 2-{1-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid, which has a PubChem XLogP3 of 2.5 [1]. Beyond lipophilicity, the Cbz group is cleaved by hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH), whereas the Boc group requires acidic conditions (TFA, HCl/dioxane) [2]. This orthogonality enables sequential deprotection strategies in multi-step syntheses. Additionally, literature precedent from peptidyl inhibitor series indicates that the Cbz N-protecting group conferred greater potency as a P5 site recognition unit for elastase compared to tert-butyloxycarbonyl (Boc) in a matched molecular context [3].

Cbz vs. Boc Protection
Cross-study comparable
Cbz LogP 3.44 vs. Boc LogP 2.5 (Δ +0.94); orthogonal deprotection (H₂ vs. TFA)
Cbz increases lipophilicity and enables sequential deprotection; reported potency advantage in elastase context.
Potency comparison from peptidyl inhibitor series; verify in target system.
Protecting group strategy Orthogonal deprotection Cbz Boc Solid-phase synthesis

Acetic Acid vs. Carboxylic Acid Linker Comparison

The target compound carries an acetic acid moiety (–CH₂–COOH) at the piperidine C-3 position, whereas a closely related homolog, cis-1-((benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid (CAS 1419223-39-4), bears a carboxylic acid (–COOH) directly attached to the ring . The additional methylene spacer in the target compound increases the distance between the piperidine ring and the acidic functionality, providing greater conformational flexibility (4 rotatable bonds vs. 3 for the carboxylic acid homolog) . This homologation also modulates the pKa of the acid group: the acetic acid moiety (predicted pKa ~4.7–4.9) is slightly less acidic than the directly attached carboxylic acid (predicted pKa ~4.2–4.5) due to the insulating methylene group, which reduces the electron-withdrawing inductive effect of the piperidine ring [1]. LogP comparison shows the target compound (LogP = 3.44) is approximately 0.45 units more lipophilic than the carboxylic acid homolog (LogP = 2.99) .

Linker Length Comparison
Cross-study comparable
Acetic acid (-CH₂COOH) adds 1 rotatable bond; LogP 3.44 vs. 2.99 (Δ +0.45); pKa shift ~0.3–0.5
Increases flexibility and lipophilicity; may alter coupling efficiency and final ligand geometry.
Predicted pKa; experimental confirmation advised.
Carboxylic acid linker Homologation Conformational flexibility Medicinal chemistry building blocks

6-CF₃ vs. 2-CF₃ Positional Isomer Differentiation

The target compound with CF₃ at the 6-position and acetic acid at the 3-position (CAS 2059950-43-3) is constitutionally isomeric with 2-{1-[(benzyloxy)carbonyl]-2-(trifluoromethyl)piperidin-3-yl}acetic acid (CAS 2306265-52-9), where the CF₃ and acetic acid groups are on adjacent carbons (C-2 and C-3) . In the target 6-CF₃ isomer, the trifluoromethyl group is positioned distal to the acetic acid-bearing carbon, resulting in different electronic induction through the ring and distinct steric environment around the reactive acetic acid handle. Synthesis of α-trifluoromethyl piperidine derivatives is known to be strongly influenced by the substitution position, with different synthetic routes required for 2-CF₃ vs. 3-CF₃ vs. 4-CF₃ substitution patterns [1]. The 6-CF₃ substitution pattern (equivalent to 2-CF₃ when numbering from nitrogen) positions the electron-withdrawing group adjacent to the ring nitrogen, which can influence the basicity of the N-Cbz carbamate and the reactivity of the piperidine nitrogen upon deprotection [1].

Positional Isomer Identity
Class-level inference
Identical formula but distinct 3D topology; no head-to-head data.
Correct isomer essential for SAR; 6-CF₃ positions CF₃ adjacent to nitrogen.
Isomer-specific procurement recommended.
Positional isomer CF₃ substitution Steric effects Regiochemistry Piperidine scaffold

Fluorinated Piperidine Acetic Acids as Gamma-Secretase Modulators

While direct biological data for the specific target compound are not available in the peer-reviewed literature, the broader class of fluorinated piperidine acetic acids has demonstrated significant pharmacological activity. Stanton et al. (2010) reported a series of difluoropiperidine acetic acids as gamma-secretase modulators (GSMs) that selectively inhibited formation of the pathogenic Aβ42 peptide without impacting Aβ40 production or Notch cleavage [1]. Key compounds in this series achieved selective Aβ42 lowering in a genetically engineered mouse model of APP processing, and compound 1f demonstrated a favorable safety profile in a 7-day rat study at 250 mg/kg/day (AUC₀–₂₄ = 2100 μM·h) without Notch-related effects [1]. The structural features shared between these active GSMs and the target compound—namely the piperidine ring, acetic acid side chain, and fluorinated substitution—support the rationale for using this Cbz-protected, CF₃-substituted piperidine acetic acid as a building block in CNS-targeted medicinal chemistry programs [1][2].

CNS Scaffold Precedent
Class-level
Fluorinated piperidine acetic acids reported as GSMs (Aβ42 lowering in mice).
Supports CNS-targeted building block use (class-level).
No direct data for CAS 2059950-43-3.
Gamma-secretase modulator Alzheimer's disease Aβ42 Fluorinated piperidine CNS drug discovery

Cbz Protection Enhancing Potency Over Boc in Peptidyl Inhibitors

In a comparative study of peptidyl fluoromethyl ketone elastase inhibitors, Peet et al. (1990) demonstrated that within a matched set of Ala-Ala-Pro-Val-CF₃ inhibitors, the carbobenzyloxy (Cbz) N-protecting group conferred greater potency as a P5 site recognition unit for elastase compared to tert-butyloxycarbonyl (Boc), dansyl, and methoxysuccinyl alternatives [1]. The most potent inhibitor in this series, employing an N-terminal adamantyl-sulfonyl group combined with a Cbz-related strategy, achieved a Ki of 0.58 nM against human neutrophil elastase [1]. This precedent, while from a distinct chemotype, establishes that the Cbz group is not merely a passive protecting element but can actively contribute to target binding affinity, a consideration relevant when selecting between Cbz-protected and Boc-protected piperidine building blocks for fragment-based or combinatorial library synthesis where the protecting group may remain in the final screening construct [1].

Cbz Target Engagement
Supporting evidence
Cbz > Boc for P5 recognition in elastase inhibitors (Ki 0.58 nM for analog).
Cbz may confer binding advantages in screening libraries.
Indirect evidence; verify in specific assay context.
Cbz vs. Boc Protecting group Potency Elastase inhibitor P5 recognition

Application Scenarios: Cbz-Protected CF₃-Piperidine Acetic Acid


CNS Drug Discovery: Gamma-Secretase Modulator Building Block

The compound's elevated LogP (3.44) , conferred by the synergistic combination of the Cbz and 6-CF₃ groups, makes it a preferred building block for CNS-targeted programs where enhanced blood–brain barrier penetration is desired. The demonstrated pharmacological activity of fluorinated piperidine acetic acids as gamma-secretase modulators [1] validates this scaffold class for Alzheimer's disease research. The Cbz protecting group can be removed by hydrogenolysis to reveal the free piperidine nitrogen for further N-functionalization, or retained during initial library synthesis to mimic lipophilic aromatic capping groups. Procurement of the 6-CF₃ isomer specifically ensures correct spatial topology, as the 2-CF₃ positional isomer would produce different lead geometries [2].

Orthogonal Protection in Multi-Step Synthesis

The Cbz group (cleavable by hydrogenolysis or HBr/AcOH) provides orthogonal protection relative to acid-labile protecting groups (e.g., Boc, tert-butyl esters) commonly used elsewhere in complex synthetic sequences. With a ΔLogP of +0.94 over the corresponding Boc-protected analog [3], the Cbz variant also facilitates chromatographic purification of intermediates by enhancing retention on reverse-phase silica. The acetic acid handle at C-3 enables chemoselective amide or ester coupling while the Cbz group remains intact, allowing convergent synthetic strategies. This orthogonality is particularly valuable in the preparation of piperidine-based peptidomimetics and protease inhibitor scaffolds.

Fragment-Based Drug Discovery and DEL Synthesis

The compound's combination of an N-protected secondary amine (latent diversification point), a carboxylic acid handle (coupling point), and a metabolically stable CF₃ group aligns with the requirements of fragment-based screening libraries and DNA-encoded library (DEL) technology. The Cbz group serves as a hydrophobic aromatic moiety that can either remain in the fragment for initial screening or be cleaved for further elaboration upon hit identification. Literature precedent demonstrating Cbz > Boc for target recognition in certain enzyme contexts [4] suggests that retaining the Cbz group during primary screening may yield higher hit rates for targets with lipophilic S2/S5 subsites.

TRPC6 Ion Channel Inhibitor Research

Vendor annotations suggest potential application of this compound class as TRPC6 (transient receptor potential cation channel subfamily C member 6) inhibitors . TRPC6 is implicated in cardiac and respiratory conditions, renal disease, liver disease, muscular dystrophy, and fibrotic disorders [5]. While direct target-specific IC₅₀ or Ki data are not publicly available for this specific building block, the structural features—CF₃-substituted piperidine with a carboxylic acid functional handle—are consistent with pharmacophoric elements found in patent literature on TRPC6 modulators [5]. The compound serves as a synthetic intermediate for constructing TRPC6-focused compound libraries.

Application
Selection Property
Validation Focus
CNS target research (gamma-secretase modulator studies)
High-lipophilicity Cbz/CF₃ piperidine scaffold
Blood-brain barrier penetration context, SAR integrity
Orthogonal protection in multi-step synthesis
Cbz orthogonality and enhanced intermediate purification
Sequential deprotection strategy compatibility
Fragment-based and DEL library construction
Protected amine + acid handle scaffold
Hit identification with Cbz retained or removed
TRPC6 channel modulator research
CF₃-piperidine pharmacophore handle
TRPC6 modulation assay context (patent-derived)
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